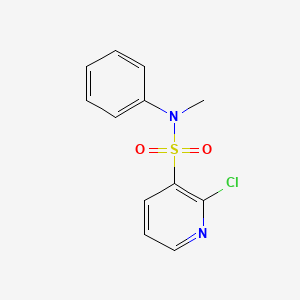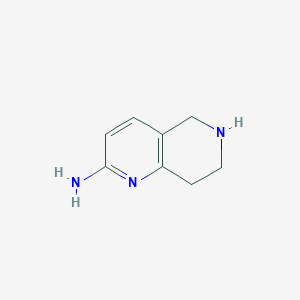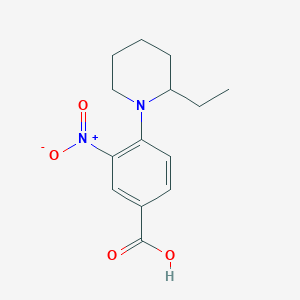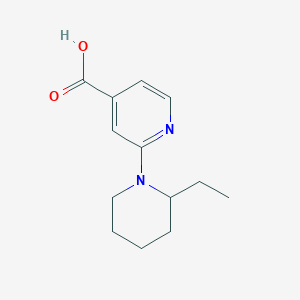
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
Descripción general
Descripción
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid (6-TBPCA) is an organonitrogen compound found in various plants and microorganisms. It is used as a synthetic intermediate in the production of pharmaceuticals, pesticides, and other chemicals. 6-TBPCA is a chlorinated derivative of nicotinic acid, which is the main active ingredient in niacin (vitamin B3). It has a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. It is also believed to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects in laboratory studies. In particular, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of cancer cells in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid in laboratory experiments is its low toxicity. It is generally considered to be safe for use in laboratory settings, and it has been shown to have few side effects in animal studies. The main limitation of using 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid in laboratory experiments is that its exact mechanism of action is still not fully understood.
Direcciones Futuras
Future research on 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid could focus on further elucidating its mechanism of action and exploring its potential applications in medicine. In particular, further research could focus on its potential to treat cancer, inflammatory diseases, and neurological disorders. Additionally, further research could focus on exploring its potential toxic effects and developing safer and more effective formulations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid has been studied extensively for its potential applications in medicine. It has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects in laboratory studies. In particular, it has been studied for its potential to treat cancer and inflammatory diseases. It has also been studied for its potential to treat neurological disorders, such as Alzheimer’s disease.
Propiedades
IUPAC Name |
6-(3-tert-butylphenoxy)-5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,3)11-5-4-6-12(8-11)21-14-13(17)7-10(9-18-14)15(19)20/h4-9H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVUXQSRFXJHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



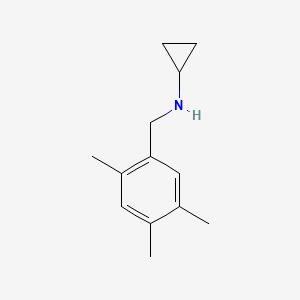
![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)
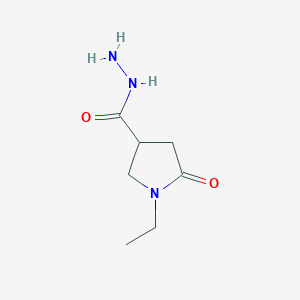

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)
![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
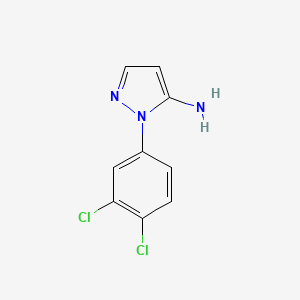
![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)
